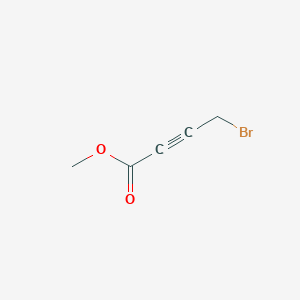

Methyl 4-bromobut-2-ynoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrO2 |

|---|---|

Molecular Weight |

177.00 g/mol |

IUPAC Name |

methyl 4-bromobut-2-ynoate |

InChI |

InChI=1S/C5H5BrO2/c1-8-5(7)3-2-4-6/h4H2,1H3 |

InChI Key |

OFVITEDJILOWBE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CCBr |

Origin of Product |

United States |

Advanced Synthetic Strategies for Methyl 4 Bromobut 2 Ynoate

Established Methodologies for Alkyne Formation

The synthesis of the alkynyl functionality in Methyl 4-bromobut-2-ynoate often relies on classical and robust chemical transformations. One of the most fundamental methods for creating a carbon-carbon triple bond is through the double dehydrohalogenation of a vicinal or geminal dihalide. vedantu.commasterorganicchemistry.comlibretexts.orglibretexts.org This process involves two sequential elimination reactions, typically promoted by a strong base. masterorganicchemistry.comlibretexts.orglibretexts.org For a precursor to this compound, this would involve starting with a saturated butane (B89635) derivative halogenated at the C2 and C3 positions. The use of a very strong base, such as sodium amide (NaNH₂), is often necessary to facilitate the second elimination from the less reactive vinylic halide intermediate. masterorganicchemistry.comlibretexts.org

A more direct and common route to compounds like this compound involves the modification of a pre-existing alkyne. A key precursor is propargyl alcohol, which can be converted to propargyl bromide. This transformation is typically achieved using reagents like phosphorus tribromide (PBr₃), often in the presence of a base like pyridine (B92270) to neutralize the HBr byproduct. prepchem.comgoogle.comgoogle.com The resulting propargyl bromide is a versatile electrophile. Subsequent steps would involve carboxylation and esterification to yield the final methyl ester product. An alternative established route involves the electrophilic bromination of a terminal alkyne, methyl but-2-ynoate, using a bromine source like N-Bromosuccinimide (NBS) often activated by a silver catalyst. organic-chemistry.orgnih.gov

| Precursor | Reagent(s) | Key Transformation | Typical Conditions |

| Propargyl alcohol | Phosphorus tribromide (PBr₃), Pyridine | Alcohol to Bromide | 0 °C to water-bath temperature prepchem.com |

| Vicinal Dihalide | Sodium Amide (NaNH₂) | Double Dehydrohalogenation | Liquid Ammonia libretexts.org |

| Terminal Alkyne | N-Bromosuccinimide (NBS), Silver Salt | Electrophilic Bromination | Acetonitrile, 0 °C to RT nih.gov |

Novel Approaches to Halogenated Alkynes

Recent advancements in synthetic methodology have provided more sophisticated and controlled ways to synthesize halogenated alkynes. These novel approaches offer improvements in selectivity, efficiency, and substrate scope.

While the target molecule, this compound, is an alkyne and thus lacks E/Z stereoisomers, the principles of stereoselective synthesis are paramount in the preparation of related halogenated unsaturated compounds, which may serve as precursors or analogues. For instance, the synthesis of haloalkenes, which can be intermediates in alkyne synthesis via elimination, often requires precise control of stereochemistry. The halogenation of alkynes with reagents like Br₂ typically proceeds through a bridged halonium ion intermediate, leading to trans-dihaloalkenes as the predominant product. masterorganicchemistry.com However, achieving high stereoselectivity can be challenging, and modern protocols often employ specific catalysts or conditions to favor one isomer over the other.

The use of transition metal catalysts has revolutionized the synthesis of halogenated alkynes, enabling reactions that are otherwise difficult or unselective.

Silver Catalysis: Silver(I) salts are known for their high affinity for carbon-carbon triple bonds (π-Lewis acidity), which allows for their selective activation. nih.gov Silver catalysts can promote the electrophilic bromination of terminal alkynes with reagents like NBS, facilitating the formation of bromoalkynes under mild conditions. organic-chemistry.org Silver-catalyzed reactions can also be employed in more complex transformations, such as the dibromotrifluoromethoxylation of terminal alkynes, showcasing the catalyst's role in multi-component reactions. researchgate.net

Copper Catalysis: Copper catalysts are widely used in the coupling reactions of bromoalkynes. For example, microwave-assisted copper-catalyzed coupling of bromoalkynes with sulfonamides provides a rapid route to N-sulfonyl ynamides. organic-chemistry.orgthieme-connect.comresearchgate.netthieme-connect.com These methods highlight the efficiency of copper in promoting C-N bond formation involving a bromoalkyne.

Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling reactions. Palladium(II)-catalyzed aminocarbonylation of terminal alkynes can be used to synthesize 2-ynamides, demonstrating the catalyst's utility in building complex functionality onto an alkyne framework. d-nb.info While not a direct synthesis of the target molecule, these methods illustrate catalyst-controlled strategies for elaborating bromoalkyne structures.

| Catalyst System | Reaction Type | Substrates | Key Advantage |

| Silver (Ag) salts | Electrophilic Bromination / Activation | Terminal Alkynes | High π-Lewis acidity, mild conditions nih.govresearchgate.net |

| Copper (Cu) salts / Ligands | C-N Coupling | Bromoalkynes, Sulfonamides | Rapid reaction rates, especially with microwave heating organic-chemistry.orgthieme-connect.com |

| Palladium (Pd) complexes | Aminocarbonylation | Terminal Alkynes, Amines | High functional group tolerance, industrial potential d-nb.info |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, minimizing energy consumption, and using less hazardous materials.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of bromoalkyne synthesis and subsequent reactions, microwave heating can dramatically reduce reaction times from hours to minutes. organic-chemistry.orgthieme-connect.comresearchgate.net This is achieved through efficient dielectric heating, which directly interacts with polar molecules in the reaction mixture. nih.gov The rapid heating leads to higher yields and can often be performed in more environmentally benign solvents like ethanol. organic-chemistry.orgnih.gov

Visible-Light Photocatalysis: Photocatalysis offers a green alternative to traditional methods that often require harsh reagents or high temperatures. consensus.appnih.gov Visible-light-mediated reactions can be used to generate reactive intermediates from bromoalkynes under ambient conditions. acs.orgscispace.comacs.org For example, the coupling of bromoalkynes with thiols can be catalyzed by an organic dye like Rhodamine B under purple LED irradiation in an open-air atmosphere, avoiding the need for transition metals and inert gas setups. acs.org Similarly, some phototriggered transformations of bromoalkynes can proceed even without an external photocatalyst, relying on the intrinsic photochemical properties of the substrates. acs.org

| Green Method | Principle | Advantages in Bromoalkyne Synthesis |

| Microwave-Assisted Synthesis | Efficient dielectric heating | Dramatically reduced reaction times (minutes vs. hours), often higher yields, potential for greener solvents. organic-chemistry.orgnih.gov |

| Visible-Light Photocatalysis | Photo-induced electron transfer | Mild, ambient temperature conditions; avoids harsh reagents; can be metal-free; high functional group tolerance. consensus.appacs.org |

Scale-Up Considerations and Industrial Synthesis Pathways

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges related to cost, safety, efficiency, and reproducibility. primescholars.com For this compound, several factors must be considered for large-scale production.

Reagent Selection and Safety: Reagents that are feasible in the lab may be problematic on a large scale. For instance, the use of phosphorus tribromide (PBr₃) for converting propargyl alcohol to propargyl bromide is common but involves a highly corrosive and moisture-sensitive reagent. google.comgoogle.com Industrial processes might seek alternative, safer brominating agents. Similarly, the use of highly reactive organometallic intermediates or strong bases like sodium amide requires specialized handling and equipment to manage safety risks. masterorganicchemistry.com

Catalyst Cost and Recovery: While catalytic methods are highly efficient, the cost of the catalyst, particularly those based on precious metals like palladium, can be a significant economic barrier. d-nb.info For an industrial process to be viable, catalyst loading must be minimized, and efficient methods for catalyst recovery and recycling are essential.

Reaction Conditions and Engineering: Reactions conducted at very low or high temperatures and pressures are more difficult and costly to manage on a large scale. primescholars.com The exothermicity of reactions, such as the bromination of propargyl alcohol, must be carefully controlled to prevent thermal runaways. google.com The choice of solvent is also critical; solvents used in the lab like 1,4-dioxane (B91453) may be avoided in industrial settings due to safety concerns, favoring alternatives like ethyl acetate. d-nb.info

Purification and Waste Management: Purification by column chromatography, common in research labs, is generally not feasible for large-scale production. Industrial processes rely on methods like distillation, crystallization, and extraction. The synthesis of this compound would require developing a robust purification protocol to achieve the desired purity at scale. Furthermore, minimizing waste streams through high-yield reactions and atom economy is a key goal in industrial synthesis. academie-sciences.fr

Mechanistic Investigations of Reactions Involving Methyl 4 Bromobut 2 Ynoate

Nucleophilic Substitution Reactions at the Propargylic Position

The presence of a bromine atom at the propargylic position makes methyl 4-bromobut-2-ynoate a potential substrate for nucleophilic substitution reactions. These reactions could, in principle, proceed through either an S(_N)2 or an S(_N)2' mechanism, leading to direct substitution or substitution with allylic rearrangement, respectively.

Regioselectivity and Stereochemical Outcomes

Without specific experimental data for this compound, a discussion of regioselectivity and stereochemistry remains speculative. In a typical S(_N)2 reaction, a nucleophile would attack the carbon atom bearing the bromine, resulting in the direct displacement of the bromide ion. In contrast, an S(_N)2' mechanism would involve the nucleophile attacking the terminal carbon of the alkyne, leading to an allenic product. The preferred pathway would be influenced by the nature of the nucleophile, the solvent, and steric factors.

Influence of Solvent and Nucleophile Structure

The structure of the nucleophile and the choice of solvent would be critical in determining the outcome of nucleophilic substitution reactions. Strong, soft nucleophiles would likely favor the S(_N)2 pathway, while bulkier nucleophiles might favor the S(_N)2' pathway. The polarity and coordinating ability of the solvent would also play a significant role in stabilizing any charged intermediates or transition states, thereby influencing the reaction rate and selectivity.

Addition Reactions Across the Carbon-Carbon Triple Bond

The electron-withdrawing nature of the ester group in this compound activates the carbon-carbon triple bond towards nucleophilic addition reactions.

Hydrohalogenation Studies

The addition of hydrogen halides (HX) to this compound is an area that lacks specific investigation. Generally, the hydrohalogenation of alkynes follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents. However, the regioselectivity in the case of this compound would be influenced by the electronic effects of the ester and bromo-substituents.

Hydration and Hydroamination Pathways

Catalytic hydration and hydroamination of this compound would be expected to yield β-ketoesters and enamines, respectively. The regioselectivity of these additions would be a key area of investigation, with the directing effects of the substituents playing a crucial role. The mechanism would likely involve the activation of the alkyne by a metal catalyst, followed by nucleophilic attack of water or an amine.

Cycloaddition Reactions (e.g., Click Chemistry Analogs)

The electron-deficient nature of the alkyne in this compound makes it a good candidate for cycloaddition reactions, such as the Diels-Alder reaction (where it would act as a dienophile) and 1,3-dipolar cycloadditions (a key reaction in "click chemistry"). These reactions would provide powerful methods for the synthesis of complex cyclic and heterocyclic compounds. However, no specific studies on the cycloaddition reactions of this compound were found in the conducted searches.

Metal-Catalyzed Cross-Coupling Reactions of this compound

This compound serves as a versatile substrate in a variety of metal-catalyzed cross-coupling reactions. Its structure, featuring a propargylic bromide and an electron-withdrawing methyl ester group, allows for diverse reactivity with several transition metal catalysts. Mechanistic investigations into these reactions, while not always specific to this exact molecule, can be inferred from studies on analogous propargylic systems.

Palladium-Catalyzed Reactions (e.g., Sonogashira, Suzuki-Miyaura Analogs)

Palladium catalysts are paramount in carbon-carbon bond formation, and while specific studies on this compound are not extensively documented, the mechanistic pathways for its coupling reactions can be extrapolated from well-established mechanisms like the Sonogashira and Suzuki-Miyaura couplings.

The Sonogashira coupling , a reaction between a vinyl or aryl halide and a terminal alkyne, is catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org In a hypothetical Sonogashira-type reaction involving this compound, the propargylic bromide would act as the electrophile. However, the standard Sonogashira coupling typically involves sp²-hybridized carbon-halide bonds, and the reaction with sp³-hybridized propargyl bromides can be complicated by side reactions such as homocoupling and substitution. researchgate.net A plausible catalytic cycle, by analogy, would involve the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound to form a palladium(II) intermediate. This step is followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. colab.wsnih.gov While typically employed for sp²-sp² bond formation, its application with sp³-hybridized electrophiles like propargyl halides is an area of active research. An iron-catalyzed Suzuki-Miyaura cross-coupling of secondary propargyl electrophiles has been shown to proceed with high regioselectivity. acs.org Mechanistic studies of related systems suggest that the reaction of an optically active chiral propargyl bromide proceeds with complete racemization, supporting a mechanism that involves the formation of a propargyl radical. acs.org For a Suzuki-Miyaura analog reaction with this compound, the catalytic cycle would likely initiate with oxidative addition of the palladium(0) catalyst to the C-Br bond. Following this, transmetalation with an organoborane and reductive elimination would furnish the final product. The specific ligand environment around the palladium center would be crucial in dictating the reaction's efficiency and selectivity. rsc.org

Table 1: Plausible Catalytic Cycles for Palladium-Catalyzed Reactions of this compound

| Step | Sonogashira Analog | Suzuki-Miyaura Analog |

| Catalyst | Pd(0) complex, Cu(I) co-catalyst | Pd(0) complex |

| Reactants | This compound, Terminal Alkyne, Base | This compound, Organoboron compound, Base |

| Oxidative Addition | Pd(0) adds to the C-Br bond to form a Pd(II)-propargyl complex. | Pd(0) adds to the C-Br bond to form a Pd(II)-propargyl complex. |

| Transmetalation | A Cu(I)-acetylide transfers the alkyne group to the Pd(II) complex. | The organoboron compound transfers the organic group to the Pd(II) complex. |

| Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. | The coupled product is eliminated, regenerating the Pd(0) catalyst. |

Copper-Catalyzed Reactions (e.g., Glaser, Cadiot-Chodkiewicz Analogs)

Copper-catalyzed reactions are fundamental in alkyne chemistry. While direct mechanistic studies on this compound are scarce, the principles of Glaser and Cadiot-Chodkiewicz couplings provide a framework for understanding its potential reactivity.

The Glaser coupling is the oxidative homocoupling of terminal alkynes to form symmetrical diynes, typically using a copper(I) salt as a catalyst and an oxidant. organic-chemistry.orgsynarchive.com The related Glaser-Hay coupling is an aerobic version of this reaction. synarchive.com While this compound is not a terminal alkyne, it could potentially participate in Glaser-type reactions if it first undergoes a reaction that generates a terminal alkyne in situ. The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidation to a copper(II) species, followed by dimerization and reductive elimination to yield the diyne. rsc.org

The Cadiot-Chodkiewicz coupling is a more relevant analog for the reactions of this compound, as it involves the cross-coupling of a terminal alkyne with a haloalkyne, catalyzed by a copper(I) salt in the presence of a base. jk-sci.comwikipedia.orgalfa-chemistry.comsynarchive.comorganic-chemistry.org In this reaction, this compound would serve as the haloalkyne component. The established mechanism proceeds through the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. wikipedia.orgalfa-chemistry.com This is followed by oxidative addition of the haloalkyne to the copper(I) acetylide, forming a copper(III) intermediate. Subsequent reductive elimination yields the unsymmetrical diyne and regenerates the copper(I) catalyst. alfa-chemistry.com The presence of the electron-withdrawing ester group in this compound would likely enhance its reactivity as an electrophile in this transformation.

Other Transition Metal Catalysis (e.g., Gold, Silver)

Gold and silver catalysts have emerged as powerful tools for activating alkynes and facilitating a range of organic transformations.

Gold catalysis often involves the activation of C-C multiple bonds towards nucleophilic attack. Gold(I) complexes are known to catalyze various reactions of propargylic compounds, including rearrangements and cycloadditions. researchgate.netntnu.edu A gold-catalyzed cross-coupling reaction involving this compound would likely proceed through a different mechanism than the palladium-catalyzed reactions. Gold(I) could coordinate to the alkyne moiety of this compound, making it more susceptible to nucleophilic attack. Alternatively, a gold(I)/gold(III) catalytic cycle could be operative, involving oxidative addition of the C-Br bond to a gold(I) species. nih.gov Mechanistic studies on dual gold and palladium catalysis have shown that gold can activate a substrate, facilitating a subsequent palladium-catalyzed step. nih.gov

Silver catalysis is also known to promote reactions of propargylic compounds. Silver salts can catalyze the substitution of propargylic alcohols and the cyclization of propargylic amines and amides. ucl.ac.ukelsevierpure.comresearchgate.net In the context of this compound, a silver catalyst could potentially facilitate its reaction with nucleophiles by coordinating to the alkyne or by interacting with the bromine atom, promoting its departure. Mechanistic insights from silver-catalyzed cycloadditions suggest that the coordination of silver(I) to the substrate plays a key role in enhancing reactivity and controlling selectivity. rsc.org Silver-based catalysts have also been shown to be effective in the selective oxidation of related furanic compounds, where reduced silver particles are the active species. rsc.org

Radical Reaction Pathways of this compound

The propargylic position in this compound is susceptible to the formation of radical intermediates, which can then undergo a variety of transformations, including intramolecular cyclization.

Formation and Reactivity of Propargylic Radicals

Propargylic radicals can be generated from propargylic halides through homolytic cleavage of the carbon-halogen bond, often initiated by radical initiators or photochemically. In the case of this compound, the C-Br bond is relatively weak and can be cleaved to form a propargylic radical. The resulting radical is stabilized by resonance, with the unpaired electron delocalized over the propargylic carbon and the terminal carbon of the alkyne.

The reactivity of this propargylic radical would be influenced by the presence of the electron-withdrawing methyl ester group. It could participate in various radical reactions, such as hydrogen atom abstraction, addition to multiple bonds, or coupling with other radicals. Studies on the hydrostannylation of propargylic alcohols using radical initiators have provided insights into the reactivity of propargylic radicals, demonstrating their participation in radical chain reactions. researchgate.netresearchgate.net

Intramolecular Cyclization Studies

Once formed, the propargylic radical derived from this compound can potentially undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule or in a reaction partner. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, which favor the formation of smaller rings. acs.org

For a molecule like this compound, intramolecular cyclization would require the presence of another functional group that can act as a radical acceptor. In the absence of such a group, intermolecular reactions would be more likely. However, in the context of designing synthetic strategies, derivatives of this compound could be prepared to facilitate intramolecular radical cyclizations. For instance, if the methyl ester were replaced with a group containing a double bond, a radical cascade cyclization could be initiated. nih.gov Studies on the radical cyclization of alkenes and alkynes have shown that this is a powerful method for the construction of cyclic and polycyclic systems. nih.govresearchgate.net

Table 2: Summary of Investigated Reaction Types and Plausible Mechanistic Features for this compound

| Reaction Type | Catalyst/Initiator | Key Mechanistic Steps (Inferred) | Potential Products |

| Palladium-Catalyzed Cross-Coupling | |||

| Sonogashira Analog | Pd(0)/Cu(I) | Oxidative addition, transmetalation, reductive elimination | Unsymmetrical diynes |

| Suzuki-Miyaura Analog | Pd(0) | Oxidative addition, transmetalation, reductive elimination (possibly involving radical intermediates) | Substituted allenes or alkynes |

| Copper-Catalyzed Cross-Coupling | |||

| Cadiot-Chodkiewicz Analog | Cu(I) | Formation of copper acetylide, oxidative addition, reductive elimination | Unsymmetrical diynes |

| Other Transition Metal Catalysis | |||

| Gold-Catalyzed Reactions | Au(I) or Au(III) | Alkyne activation, nucleophilic attack, or Au(I)/Au(III) cycle | Various functionalized products |

| Silver-Catalyzed Reactions | Ag(I) | Alkyne activation, halide abstraction | Various functionalized products |

| Radical Reactions | |||

| Propargylic Radical Formation | Radical Initiator/Light | Homolytic C-Br bond cleavage | Propargylic radical intermediate |

| Intramolecular Cyclization | Radical Initiator/Light | Radical formation, intramolecular addition to a π-system | Cyclic compounds (substrate dependent) |

Rearrangement Reactions

The presence of a leaving group at the propargylic position makes this compound susceptible to various rearrangement reactions. These transformations often lead to the formation of allenic or other isomeric acetylenic structures, which are themselves valuable synthetic intermediates.

Propargylic rearrangements of compounds like this compound typically involve the migration of a group from the propargylic position (C-4) to the acetylenic carbon (C-2), often with a corresponding shift of the triple bond. A common manifestation of this is the propargyl-allenyl rearrangement, which can proceed through several mechanistic pathways.

One of the most studied propargylic rearrangements is the SN2' reaction, where a nucleophile attacks the γ-carbon (C-2) of the triple bond, leading to the displacement of the leaving group from the α-carbon (C-4) and the formation of an allene (B1206475). In the case of this compound, this would lead to the formation of a substituted methyl 2,3-butadienoate. The concerted nature of the SN2' mechanism involves a "backside attack" on the π-system of the alkyne.

The facility of this rearrangement is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, soft nucleophiles and copper(I) catalysts are known to promote the SN2' pathway over the direct SN2 substitution.

Research on analogous propargylic systems has provided insights into the conditions that favor such rearrangements. While specific kinetic data for this compound is not extensively documented in publicly available literature, the general principles can be illustrated with representative data from related compounds.

Table 1: Representative Conditions and Outcomes for Propargylic Rearrangements of Functionalized Propargyl Halides

| Propargyl Halide Substrate | Nucleophile/Reagent | Catalyst | Solvent | Major Product | Yield (%) |

|---|---|---|---|---|---|

| 1-bromo-2-butyne | LiCu(CH₃)₂ | - | THF | 2,3-pentadiene | 95 |

| Ethyl 4-chlorobut-2-ynoate | R₂CuLi | - | Ether | Ethyl 2,3-alkadienoate | 70-90 |

| 3-bromo-1-propyne | NaCN | CuCN | DMF | 1-cyano-1,2-propadiene | 65 |

Another relevant rearrangement is the Meyer-Schuster rearrangement, which typically involves the acid-catalyzed conversion of propargylic alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comrsc.orgorganicreactions.org While this compound is not an alcohol, analogous rearrangements of propargyl halides can be envisioned under certain conditions, potentially proceeding through a propargyl cation intermediate that can be trapped by a nucleophile at the C-2 position, leading to an allenic product.

Isomerization studies of this compound focus on its conversion to other structural isomers, most notably the corresponding allenic bromide, methyl 4-bromo-2,3-butadienoate, and the conjugated diene, methyl 2-bromo-2,3-butadienoate. These isomerizations can be induced by heat, light, or catalysts (both acid and base).

The isomerization of a propargylic halide to an allenic halide is a well-known process. In the case of this compound, this can be represented as an equilibrium between the acetylenic and allenic forms. The position of this equilibrium is dependent on the substitution pattern and the thermodynamic stability of the isomers.

Base-catalyzed isomerization can proceed via deprotonation at the carbon adjacent to the ester group, followed by reprotonation at the γ-position, leading to a conjugated system. Transition metal complexes are also known to catalyze the isomerization of internal alkynes to allenes. These reactions often proceed through intermediates where the alkyne is coordinated to the metal center, facilitating the hydrogen shifts required for isomerization.

While detailed mechanistic studies specifically on this compound are limited, the general mechanisms for alkyne and allene isomerization provide a framework for understanding its behavior. For instance, the isomerization of acetylenic esters to conjugated dienoic esters often involves an initial isomerization to an allenic intermediate.

Table 2: Catalyst Systems for the Isomerization of Acetylenic Compounds

| Acetylenic Substrate | Catalyst | Conditions | Isomerized Product |

|---|---|---|---|

| Phenylpropyne | Rh(PPh₃)₃Cl | Benzene, 80°C | (E/Z)-1-Phenylpropene |

| 1-heptyne | KNH₂/Al₂O₃ | Heptane, 25°C | 2-heptyne |

| Ethyl 2-octynoate | RuH₂(PPh₃)₄ | Toluene, 110°C | Ethyl (2E,4E)-2,4-octadienoate |

Despite extensive research, there is a notable scarcity of published scientific literature detailing the specific applications of This compound in the synthesis of complex molecules as outlined. The available information is insufficient to provide a thorough and detailed article focusing solely on its use in the synthesis of various heterocyclic compounds and as a precursor in the total synthesis of natural products.

This limitation extends across the requested subtopics, including its role as a building block for nitrogen, oxygen, and sulfur-containing heterocycles, and as a precursor for alkaloid scaffolds, as well as terpenoid and steroid analogs.

Further research and publication in peer-reviewed scientific journals are necessary to fully elucidate the synthetic utility of this compound and to provide the detailed research findings required for a comprehensive review of its applications.

Applications of Methyl 4 Bromobut 2 Ynoate in Complex Molecule Synthesis

Role in Pharmaceutical Intermediate Production

The synthesis of novel pharmaceutical agents often relies on the use of versatile building blocks that can be elaborated into complex molecular architectures. Methyl 4-bromobut-2-ynoate, with its electrophilic and nucleophilic sites, serves as a potent precursor for the generation of diverse heterocyclic and carbocyclic scaffolds that are central to many drug candidates.

Design and Synthesis of Drug Candidate Cores

The propargyl bromide moiety in this compound is highly reactive and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is particularly useful in the construction of heterocyclic cores, which are prevalent in a vast number of approved drugs. nih.gov For instance, the reaction of haloalkynes with amines can lead to the formation of ynamine intermediates, which can then undergo further transformations to yield complex nitrogen-containing heterocycles. acs.org A related compound, Methyl 4-N-phthalimidobut-2-ynoate, has been utilized as a precursor in the synthesis of tritiated (E)- and (Z)-4-aminobut-2-enoic acids, which are analogs of the neurotransmitter GABA. evitachem.com This highlights the utility of the but-2-ynoate scaffold in accessing biologically relevant molecules.

The alkyne functionality can also be exploited in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles, a common motif in pharmaceutical chemistry. Furthermore, transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, can be employed to introduce a wide range of substituents onto the alkyne, thereby enabling the rapid generation of a library of drug-like molecules. acs.orgnih.gov

Table 1: Representative Reactions for the Synthesis of Pharmaceutical Cores using Haloalkyne Scaffolds

| Reaction Type | Reactants | Product Core | Potential Therapeutic Area |

| Cycloaddition | This compound, Azide | Triazole | Antifungal, Antiviral |

| Amination/Cyclization | This compound, Amine | Pyrrole, Indole | Anticancer, Anti-inflammatory |

| Sonogashira Coupling | This compound, Aryl halide | Aryl-alkyne | CNS disorders, Metabolic diseases |

| Pauson-Khand Reaction | This compound, Alkene | Cyclopentenone | Antiviral, Anticancer |

Note: This table presents potential reactions and applications based on the known chemistry of haloalkynes. Specific outcomes with this compound would require experimental validation.

Fragment-Based Drug Discovery Applications

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. medcraveonline.com this compound, with a molecular weight of approximately 179 g/mol , fits within the typical size range for a fragment. Its rigid alkyne backbone can provide a well-defined vector for growing the fragment into a more potent ligand, while the bromo and ester functionalities offer sites for chemical modification. nih.gov

The utility of a fragment is greatly enhanced by the availability of synthetic routes for its elaboration. The reactivity of the carbon-bromine bond and the alkyne in this compound allows for the systematic exploration of chemical space around the initial fragment hit. For example, the bromine can be displaced by a variety of nucleophiles to introduce new functional groups, while the alkyne can be modified through click chemistry or coupling reactions to link to other fragments or build out the molecule. acs.orgnih.gov

Table 2: Properties of this compound Relevant to Fragment-Based Drug Discovery

| Property | Value | Significance in FBDD |

| Molecular Weight | ~177 g/mol nih.gov | Falls within the 'Rule of Three' for fragment libraries |

| XLogP3 | 1.3 nih.gov | Indicates good potential for ligand efficiency |

| Rotatable Bonds | 3 | Provides a degree of conformational flexibility |

| Hydrogen Bond Acceptors | 2 nih.gov | Offers potential for specific interactions with a target protein |

| Reactivity | High | Allows for facile chemical elaboration of fragment hits |

Note: The properties listed are computed or based on the general characteristics of similar molecules and serve as a guide for its potential in FBDD.

Development of Functional Materials and Polymers

The unique electronic and structural properties of alkynes make them attractive building blocks for the synthesis of advanced materials. This compound can serve as a monomer or a precursor to monomers for the creation of functional polymers with interesting optical and electronic properties.

Monomers for Polymerization

The alkyne and bromide functionalities of this compound present several possibilities for polymerization. For instance, polyacetylenes, which are known for their conductive properties, can be synthesized through the polymerization of alkynes. nsf.gov While direct polymerization of this compound is not extensively documented, the principles of haloalkyne polymerization suggest its potential. Transition metal-free polymerization routes for haloalkynes have been developed, offering a cost-effective and cleaner method for producing conjugated polydiynes. rsc.orgrsc.org

Furthermore, the bromine atom can be utilized in cross-coupling polymerization reactions, such as the Stille or Suzuki polycondensation, to create π-conjugated polymers. rsc.org These types of polymers are of great interest for their applications in organic electronics.

Conjugated Systems and Optoelectronic Materials

Conjugated polymers are organic macromolecules that possess a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This electron delocalization is responsible for their unique optoelectronic properties, such as electrical conductivity and luminescence. mdpi.com Haloalkynes are valuable precursors for the synthesis of conjugated systems. nih.gov

The incorporation of the but-2-ynoate moiety into a polymer backbone could lead to materials with tunable electronic properties. The ester group can be modified post-polymerization to further fine-tune the material's characteristics. The presence of the bromine atom in the monomer can also be exploited to create more complex, ladder-type polymers through post-polymerization cyclization reactions, potentially leading to materials with enhanced thermal stability and charge transport properties. nih.gov Polymers with such features are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.orgresearchgate.net

Table 3: Potential Polymerization Methods and Applications for this compound

| Polymerization Method | Polymer Type | Potential Application | Key Feature |

| Alkyne Metathesis | Polyacetylene | Conductive films, Sensors | π-conjugated backbone |

| Stille Polycondensation | Poly(arylene ethynylene) | Organic photovoltaics, OLEDs | Tunable bandgap |

| Suzuki Polycondensation | Poly(phenylene ethynylene) | Fluorescent sensors, Organic lasers | High quantum yield |

| Transition Metal-Free Polycoupling | Polydiyne | High refractive index materials | Controlled synthesis |

Note: This table outlines potential pathways and uses based on established polymerization techniques for haloalkynes.

Computational and Theoretical Studies of Methyl 4 Bromobut 2 Ynoate

Electronic Structure Analysis of Methyl 4-bromobut-2-ynoate

A complete understanding of the reactivity and properties of this compound would necessitate a detailed analysis of its electronic structure. However, specific studies applying modern computational methods to this compound are not found in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing valuable insights into the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, an FMO analysis would be crucial for predicting its behavior in various chemical reactions. For instance, the energy and spatial distribution of the HOMO would indicate its nucleophilic character, while the LUMO would reveal its electrophilic sites. Such an analysis would help in understanding its reactivity towards different reagents. However, no specific FMO studies on this compound have been published.

Electron Density Distribution and Charge Analysis

The distribution of electron density and the partial charges on the atoms of this compound would provide a more quantitative picture of its electronic nature. Techniques such as Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory could be employed to determine the charge distribution and identify key bonding interactions within the molecule. This information is critical for understanding its polarity, intermolecular interactions, and the nature of the carbon-bromine bond. At present, such detailed charge analyses for this specific compound are not available in the literature.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states. For a reactive molecule like this compound, computational studies could provide invaluable insights into its reaction pathways.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For reactions involving this compound, computational methods could be used to locate and characterize the transition state structures, providing information about the geometry and energy of the highest point along the reaction coordinate. This would be essential for understanding, for example, nucleophilic substitution reactions at the bromine-bearing carbon or addition reactions across the alkyne. Currently, there are no published studies detailing the transition state characterization for reactions of this compound.

Energy Profiles and Rate Constants

By mapping the potential energy surface of a reaction, computational chemistry can generate energy profiles that detail the energy changes as reactants are converted to products. From these profiles, activation energies can be determined, which are crucial for calculating theoretical reaction rate constants. Such studies would allow for a quantitative prediction of the reaction kinetics of this compound under various conditions. However, specific energy profiles and calculated rate constants for reactions involving this compound are not documented in the scientific literature.

Spectroscopic Property Prediction and Interpretation

Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in their experimental characterization. While basic computed properties for this compound are available in databases, in-depth theoretical spectroscopic studies are lacking. Advanced computational methods can predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). Such theoretical predictions would be invaluable for interpreting experimental spectra and confirming the structure of the compound and its derivatives. To date, detailed theoretical spectroscopic analyses for this compound have not been published.

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a powerful computational approach to understanding and predicting the reactivity of chemical compounds based on their molecular structure. These studies establish a mathematical correlation between a set of numerical descriptors of the molecular structure and a measure of the compound's reactivity, such as a reaction rate constant or activation energy. For this compound, a QSRR analysis would aim to elucidate how variations in its chemical structure influence its reactivity in specific chemical transformations.

While specific, comprehensive QSRR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand its chemical behavior. Such an analysis would typically involve a series of structurally related compounds and the correlation of their experimentally or computationally determined reactivity with various calculated molecular descriptors.

Detailed Research Findings

A hypothetical QSRR study of this compound could investigate its reactivity as an electrophile in a nucleophilic substitution reaction. For instance, the reaction with a common nucleophile, such as pyridine (B92270), would be sensitive to the electronic properties of the alkyne. To systematically probe these effects, a series of analogues could be synthesized or modeled, incorporating substituents with varying electronic properties.

The core of a QSRR study is the development of a predictive model. A common approach is to use multiple linear regression (MLR) to formulate an equation of the form:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where:

log(k) is the logarithm of the reaction rate constant (a measure of reactivity).

D₁, D₂, ..., Dₙ are the calculated molecular descriptors.

c₁, c₂, ..., cₙ are the regression coefficients determined from the analysis, indicating the relative importance of each descriptor.

c₀ is the regression constant.

The quality of a QSRR model is assessed by statistical metrics such as the coefficient of determination (R²), which indicates the proportion of the variance in the reactivity that is predictable from the descriptors.

For a series of compounds related to this compound, key molecular descriptors would likely include:

Steric Descriptors: These describe the size and shape of the molecule. Molar volume or surface area can be used to account for steric hindrance that might affect the approach of a nucleophile to the reaction center.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, which can implicitly capture a combination of steric and electronic effects.

Hypothetical Data for a QSRR Study of this compound Analogues

To illustrate the principles of a QSRR study, a hypothetical dataset for the nucleophilic substitution of a series of substituted propargyl bromides (analogous to this compound) is presented below. In this hypothetical scenario, substituents are placed on a phenyl ring attached to the alkyne to systematically vary the electronic environment of the reaction center. The reactivity is expressed as the logarithm of the relative rate constant (log(k_rel)).

| Substituent (X) | log(k_rel) | LUMO Energy (eV) | Dipole Moment (Debye) | Polarizability (ų) |

|---|---|---|---|---|

| -NO₂ | 1.50 | -2.85 | 4.10 | 16.5 |

| -CN | 1.25 | -2.70 | 3.95 | 16.0 |

| -Br | 0.40 | -2.40 | 2.50 | 15.8 |

| -H | 0.00 | -2.25 | 2.10 | 15.0 |

| -CH₃ | -0.35 | -2.15 | 1.90 | 15.5 |

| -OCH₃ | -0.70 | -2.05 | 1.80 | 16.2 |

In this hypothetical dataset, electron-withdrawing groups (like -NO₂ and -CN) increase the reactivity (log(k_rel) is positive and larger), which corresponds to a lower LUMO energy, making the molecule a better electron acceptor. Conversely, electron-donating groups (like -CH₃ and -OCH₃) decrease reactivity. A QSRR model derived from such data would likely show a strong negative correlation between log(k_rel) and LUMO energy, and a positive correlation with the dipole moment, quantifying the electronic effects on the reactivity of the propargylic system. Such a model would be invaluable for predicting the reactivity of new, untested analogues and for designing molecules with desired reactivity profiles.

Emerging Research Directions and Future Outlook

Development of Asymmetric Transformations

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While methyl 4-bromobut-2-ynoate is an achiral molecule, its reactions can be guided by chiral catalysts or auxiliaries to produce enantiomerically enriched products. Future research is anticipated to focus on developing novel asymmetric transformations that leverage the unique reactivity of its alkyne and bromide functionalities.

Key areas of prospective research include:

Asymmetric Catalysis: The development of chiral metal complexes (e.g., based on rhodium, palladium, or copper) or organocatalysts to control the stereochemical outcome of additions to the alkyne. This could involve asymmetric hydrogenation, hydroamination, or carbometalation reactions.

Stereoselective Cyclizations: Designing catalytic systems that facilitate enantioselective intramolecular or intermolecular cyclization reactions, where the stereocenter is set during the ring-forming step.

Chiral Ligand Development: The synthesis of new chiral ligands specifically designed to interact with the functionalities of this compound and its derivatives, thereby inducing high levels of stereocontrol in catalytic reactions.

These advancements would enable the direct synthesis of complex, optically active molecules, which is of paramount importance in the development of new pharmaceuticals and functional materials.

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.goveuropa.eu The application of flow chemistry to the synthesis and subsequent reactions of this compound is a promising area for future development.

Anticipated Developments:

| Technology Aspect | Potential Application to this compound | Key Benefits |

| Microreactors | Synthesis of the compound itself or its immediate derivatives, particularly for highly exothermic or rapid reactions. | Superior temperature control, enhanced safety by minimizing the volume of reactive intermediates at any given time. europa.eu |

| Packed-Bed Reactors | Use of immobilized catalysts or reagents for transformations such as hydrogenations, oxidations, or coupling reactions. | Simplified purification, catalyst recycling, and integration into multi-step continuous sequences. nih.gov |

| Automated Systems | Integration of pumps, reactors, and in-line analytical tools (e.g., IR, NMR) for real-time reaction monitoring and optimization. | Precise control over reaction parameters (temperature, pressure, flow rate), enabling rapid optimization and process understanding. europa.eu |

The transition from batch to continuous manufacturing can lead to more efficient, safer, and cost-effective production of fine chemicals and active pharmaceutical ingredients (APIs) derived from this building block. nih.govd-nb.info

Bio-Inspired Catalysis and Biotransformations

Nature provides a vast inspiration for the development of new, sustainable catalytic methods. Bio-inspired catalysis and enzymatic transformations represent a green alternative to traditional chemical processes, often proceeding with high selectivity under mild conditions. beilstein-journals.orgnih.gov

Future research involving this compound in this area could include:

Enzymatic Reactions: Exploring the use of enzymes, such as hydrolases for selective ester cleavage, or reductases for stereoselective reduction of the alkyne. Halogenase enzymes could also be investigated for targeted modifications. dmaiti.com

Biomimetic Catalysis: Developing synthetic catalysts that mimic the active sites of metalloenzymes to perform specific transformations. nih.gov For example, creating mimics of B12-dependent enzymes could offer novel pathways for dehalogenation or radical-mediated reactions. beilstein-journals.orgnih.gov

Whole-Cell Biotransformations: Utilizing engineered microorganisms to carry out multi-step transformations on the this compound scaffold, potentially leading to complex natural product analogs.

These bio-inspired approaches could unlock new synthetic pathways that are inaccessible through conventional chemistry, while also improving the environmental footprint of the synthetic processes.

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The electrophilic and nucleophilic sites within this compound make it an ideal candidate for the design of novel MCRs.

Potential MCR Strategies:

| Reaction Type | Role of this compound | Potential Products |

| A³ Coupling (Aldehyde-Alkyne-Amine) | The alkyne component. | Propargylamines, which are valuable intermediates. |

| Palladium-Catalyzed MCRs | A bifunctional reagent participating in sequential couplings. | Highly substituted heterocycles or complex acyclic structures. |

| Isocyanide-Based MCRs | An electrophilic coupling partner. | Diverse heterocyclic scaffolds after initial addition and subsequent cyclization. |

The development of new MCRs featuring this compound would provide rapid access to diverse libraries of complex molecules, accelerating the discovery of new bioactive compounds.

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid execution and analysis of a large number of reactions. nih.govchemrxiv.org Integrating this compound into these workflows can significantly accelerate the discovery of new reactions and the optimization of existing ones.

Future Applications:

Reaction Optimization: HTE platforms can be used to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for transformations involving this compound. scienceintheclassroom.orgtrajanscimed.com This data-rich approach allows for a more comprehensive understanding of the reaction landscape.

Library Synthesis: Automated systems can be programmed to synthesize large libraries of compounds from this compound and a diverse set of reaction partners. sptlabtech.com This is particularly valuable in the early stages of drug discovery for generating structure-activity relationships.

Data-Driven Discovery: The large datasets generated by HTE can be used to train machine learning algorithms to predict the outcomes of new reactions, guiding future experimental design and accelerating the discovery of novel chemical transformations. chemrxiv.orgsptlabtech.com

By combining the synthetic versatility of this compound with the power of automation and HTE, researchers can explore chemical space more efficiently, leading to faster innovation in both academic and industrial settings. nih.gov

Q & A

Basic: What are the established synthetic routes for Methyl 4-bromobut-2-ynoate, and how is it characterized?

This compound is typically synthesized via esterification of 4-bromo-but-2-ynoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via nucleophilic substitution of 4-hydroxybut-2-ynoate derivatives with brominating agents . Characterization relies on:

- NMR spectroscopy : H and C NMR to confirm the alkyne proton ( ~2.5–3.5 ppm) and ester carbonyl ( ~165–175 ppm).

- IR spectroscopy : Peaks at ~2100–2250 cm (C≡C stretch) and ~1700–1750 cm (ester C=O stretch).

- Mass spectrometry : Molecular ion peak ([M]) matching the molecular weight (C₅H₅BrO₂: 192.99 g/mol) .

Advanced: How can decomposition of this compound be mitigated during alkylation reactions with strained systems like bicyclo[1.1.0]butane?

In reactions with bicyclo[1.1.0]butane, decomposition often occurs due to the reagent’s instability under standard conditions. Strategies include:

- Low-temperature protocols : Conduct reactions at −78°C (using dry ice/acetone baths) to slow side reactions.

- Inert atmosphere : Use Schlenk lines or gloveboxes to exclude moisture and oxygen.

- Alternative leaving groups : Replace the bromine atom with more stable groups (e.g., triflate) to enhance reactivity without decomposition .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation.

- First aid : Immediate flushing with water for skin contact; seek medical attention if ingested .

Advanced: What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?

The compound’s electron-deficient alkyne moiety participates in [2+2] or [3+2] cycloadditions. Key factors:

- Electronic effects : The ester group withdraws electron density, enhancing alkyne electrophilicity.

- Steric constraints : The bromine atom may hinder regioselectivity in strained systems. Computational studies (DFT) are recommended to map transition states and optimize reaction pathways .

Methodology: How to design a systematic review of this compound’s applications in organic synthesis?

- Database selection : Use PubMed, Web of Science, and Scopus for comprehensive coverage; avoid over-reliance on Google Scholar due to reproducibility limitations .

- Search strings : Combine terms like “this compound” AND (“synthesis” OR “reactivity” OR “mechanism”) with Boolean operators.

- Inclusion criteria : Prioritize peer-reviewed articles (2000–2025) with experimental data. Use tools like Covidence for screening and data extraction .

Advanced: How does the steric profile of this compound influence its utility in cross-coupling reactions?

The bromine substituent introduces steric bulk, which can:

- Limit accessibility in Pd-catalyzed couplings (e.g., Sonogashira), requiring bulky ligands (e.g., XPhos) to prevent side reactions.

- Modulate regioselectivity in reactions with bifunctional nucleophiles. Kinetic studies (e.g., variable-temperature NMR) are advised to quantify steric effects .

Methodology: What statistical methods are suitable for analyzing conflicting data on reaction yields in literature?

- Meta-analysis : Use the Paule-Mandel estimator to quantify between-study variance () and the Q-profile method for confidence intervals.

- Heterogeneity metrics : Report values to describe the proportion of variability due to true differences vs. chance. Values >50% indicate significant heterogeneity requiring subgroup analysis .

Basic: What are the documented applications of this compound in medicinal chemistry?

While primarily a synthetic intermediate, it has been used to:

- Generate alkyne-tagged probes for click chemistry (e.g., CuAAC with azides).

- Synthesize β-lactam analogs via [2+2] cycloadditions with imines.

- Functionalize biomolecules (e.g., peptides) for structural studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.